molecular formula C19H17N7S B10864832 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10864832
M. Wt: 375.5 g/mol
InChI Key: MNNGGIJIRHQALC-UHFFFAOYSA-N
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Description

1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves multiple steps, starting with the preparation of the benzotriazole and triazinoindole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenated compounds, amines, and sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C19H17N7S

Molecular Weight

375.5 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C19H17N7S/c1-2-11-25-15-9-5-3-7-13(15)17-18(25)20-19(23-22-17)27-12-26-16-10-6-4-8-14(16)21-24-26/h3-10H,2,11-12H2,1H3

InChI Key

MNNGGIJIRHQALC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C5=CC=CC=C5N=N4

Origin of Product

United States

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